molecular formula C19H26N4O2S B12544085 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde CAS No. 153196-63-5

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B12544085
CAS No.: 153196-63-5
M. Wt: 374.5 g/mol
InChI Key: SUMIFAWDVMTGRK-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at positions 2, 4, and 5 (Figure 1). The azo group (–N=N–) at position 2 connects to a para-substituted aromatic amine donor, while the 4-methoxy and 5-carbaldehyde groups introduce steric and electronic perturbations. The E-configuration of the azo bond ensures planarity, facilitating conjugation across the D-π-A system.

Key Structural Features:

Position Substituent Electronic Role
2 Azo-linked aryl amine π-Bridge
4 Methoxy (–OCH₃) Electron-donating group
5 Carbaldehyde (–CHO) Electron-withdrawing group

The thiazole ring's inherent electron deficiency arises from the electronegative nitrogen and sulfur atoms, creating a polarized environment that enhances charge separation when coupled with the electron-rich tertiary amine. X-ray crystallographic studies of analogous azo-thiazoles reveal dihedral angles <10° between the thiazole and adjacent aryl rings, confirming effective π-conjugation.

Functional Implications

The azo-thiazole scaffold exhibits dual functionality:

  • Optoelectronic Activity : Extended conjugation enables absorption in the visible spectrum (λₘₐₓ ≈ 450–550 nm), with molar extinction coefficients >10⁴ M⁻¹cm⁻¹, characteristic of strong ICT transitions.
  • Thermal Stability : The rigid thiazole core increases thermal resilience compared to purely aromatic azo compounds, with decomposition temperatures exceeding 250°C in thermogravimetric analyses.

Quantum mechanical calculations (DFT) on similar structures show highest occupied molecular orbital (HOMO) localization on the tertiary amine and lowest unoccupied molecular orbital (LUMO) on the thiazole-carbaldehyde moiety, confirming the D-π-A character.

Properties

CAS No.

153196-63-5

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C19H26N4O2S/c1-5-7-12-23(14(3)6-2)16-10-8-15(9-11-16)21-22-19-20-18(25-4)17(13-24)26-19/h8-11,13-14H,5-7,12H2,1-4H3

InChI Key

SUMIFAWDVMTGRK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=O)OC)C(C)CC

Origin of Product

United States

Preparation Methods

Strategy 1: Oxidation of Thiazole Alcohol

  • Reduction of Thiazole Ester : A thiazole-5-carboxylic acid ester (e.g., methyl or ethyl ester) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in the presence of AlCl₃ as a catalyst.
    • Example : Reducing 4-methyl-thiazole-5-carboxylic acid ethyl ester to 4-methyl-5-hydroxymethyl-thiazole.
    • Conditions : NaBH₄ (1.1–1.2 eq), AlCl₃ (1.1–1.2 eq), monoglyme, −10°C to 25°C, 4 hours.
  • Oxidation to Aldehyde : The alcohol is oxidized to the aldehyde using either:
    • NaOCl/KBr/TEMPO : This method achieves high yields (97–98%) with minimal over-oxidation.
      • Conditions : NaOCl (12.5% w/v), KBr, TEMPO, dichloromethane/water, 0–2°C, 1 hour.
    • PCC (Pyridinium Chlorochromate) : Provides near-quantitative purity (>99%) but requires anhydrous conditions.
      • Conditions : PCC (1 eq), dichloromethane, 15–25°C, 2 hours.

Table 1: Oxidation Methods for Thiazole Alcohol

Oxidizing Agent Solvent System Temperature Yield Purity Reference
NaOCl/KBr/TEMPO DCM/Water 0–2°C 97–98% 97–98%
PCC DCM 15–25°C >99% >99%

Strategy 2: Direct Formylation

  • C5-Selective Formylation : A pre-functionalized thiazole (e.g., 2-[2-methyl-1-(triisopropylsilyl)oxy]propyl-thiazole) undergoes deprotonation with t-BuLi, followed by quenching with DMF to introduce the aldehyde group.
    • Conditions : t-BuLi (1.5 eq), DMF, −78°C, 2 hours.
  • Deprotection : TIPS-protected alcohols are deprotected using tetrabutylammonium fluoride (TBAF) in THF.

Azo Coupling and Functionalization

The diazenyl linker is introduced via diazotization and coupling reactions. The phenylamine moiety (4-[(butan-2-yl)(butyl)amino]phenyl) is synthesized separately before coupling.

Synthesis of 4-[(Butan-2-yl)(butyl)amino]phenyl Diazonium Salt

  • Amination : 4-Nitrophenol derivatives are reduced to amines using catalytic hydrogenation or Fe/HCl.
  • Diazotization : The amine is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

Coupling with Thiazole

  • Activation of Thiazole : The thiazole core must have a nucleophilic site (e.g., hydroxyl or amino) at position 2 for coupling.
  • Azo Bond Formation : The diazonium salt is coupled with the activated thiazole under mild acidic or neutral conditions (pH 7–8) to favor the (E)-configuration.
    • Conditions : Dioxane, 0–5°C, 1–2 hours.

Table 2: Coupling Conditions for Azo Bond Formation

Diazonium Salt Source Thiazole Derivative pH Temperature Yield Reference
4-Nitrophenylamine 2-Hydroxythiazole 7–8 0–5°C 60–80%

Key Challenges and Optimizations

Stereochemical Control

The (E)-configuration of the diazenyl group is critical. This is achieved by:

  • Low-Temperature Coupling : Maintaining 0–5°C during diazotization and coupling minimizes isomerization.
  • pH Control : Neutral to slightly basic conditions (pH 7–8) favor electrophilic attack at the para position of the phenylamine.

Functional Group Compatibility

  • Protection/Deprotection : The methoxy group at position 4 and carbaldehyde at position 5 must remain intact during coupling.
  • Oxidation Sensitivity : Aldehyde groups are prone to over-oxidation; TEMPO-mediated oxidation avoids this pitfall.

Purification

  • Crystallization : Recrystallization from ethanol or chloroform yields pure product.
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for intermediates.

Biological and Material Applications

Though beyond the scope of this synthesis-focused analysis, the compound’s reactivity (e.g., aldehyde for Schiff base formation, diazenyl for ligand design) suggests potential in:

  • Medicinal Chemistry : Anticancer or antimicrobial agents.
  • Materials Science : Coordination polymers or dyes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The biological activity of this compound is primarily due to its ability to interact with various molecular targets:

    Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites.

    DNA Intercalation: The planar structure of the azo group allows it to intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells by generating ROS, leading to cell death.

Comparison with Similar Compounds

5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol (7a)

  • Structure: Combines a thiazole ring with a methylideneamino-linked thiadiazole-thiol group.
  • Key Features :
    • Thiol (-SH) group enhances solubility in polar solvents.
    • Thiadiazole-thiazole hybrid increases π-conjugation.
  • Physical Properties : Melting point = 244°C; molecular weight = 304 g/mol (C₁₂H₈N₄S₃).
  • Applications : Thiol groups may enable metal coordination, suggesting use in catalysis or sensor materials .
Property Target Compound Compound 7a
Core Heterocycle 1,3-Thiazole 1,3-Thiazole + 1,3,4-thiadiazole
Substituents Methoxy, carbaldehyde, diazenyl-aminoalkylphenyl Methylideneamino, phenyl, thiol
Molecular Weight (g/mol) ~418 (estimated) 304
Melting Point Not reported 244°C
Functional Groups -OCH₃, -CHO, -N=N- -SH, -N=CH-

(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

  • Structure : Pyrazole core with carbaldehyde and thiazole-oxime substituents.
  • Chlorothiazole moiety may enhance lipophilicity.
  • Applications : Carbaldehyde and oxime groups suggest utility as intermediates in heterocyclic synthesis or bioactive molecules .
Property Target Compound Pyrazole-Thiazole Analogue
Core Heterocycle 1,3-Thiazole Pyrazole
Substituents Methoxy, carbaldehyde, diazenyl-aminoalkylphenyl 4-methylphenoxy, carbaldehyde, chlorothiazole-oxime
Functional Groups -OCH₃, -CHO, -N=N- -OCH₃, -CHO, -Cl, -N-O-

Electronic and Reactivity Profiles

  • The carbaldehyde group is reactive toward nucleophiles (e.g., hydrazines, amines), enabling derivatization.
  • Compound 7a : Thiol and thiadiazole groups introduce redox activity and metal-binding capacity, absent in the target compound.
  • Pyrazole Analogue: Oxime and chlorothiazole groups may confer photostability and antimicrobial activity, whereas the target compound’s aminoalkylphenyl group could enhance solubility in nonpolar solvents .

Biological Activity

The compound 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde is a member of the thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, cytotoxic effects, and potential mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazole ring, an aldehyde group, and a diazenyl moiety. The presence of butyl and butan-2-yl groups contributes to its lipophilicity, which may influence its biological interactions.

Molecular Formula

  • C : 18
  • H : 24
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

  • Approximately 320.46 g/mol

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit the growth of various cancer cell lines.

Case Studies

  • Cytotoxicity against Cancer Cell Lines
    • A study by Alam et al. (2011) reported that derivatives of thiazoles showed significant suppressive activity against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer), with IC50 values below 10 µg/mL for some derivatives, indicating potent cytotoxic effects .
  • Mechanisms of Action
    • The mechanism of action often involves the inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell survival and proliferation. For example, a compound structurally related to the target compound exhibited an EC50 value of 10.79 μM against HEPG2 cells, demonstrating effective FAK inhibition .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. For instance, certain thiazole compounds have been tested against various bacterial strains and fungi, demonstrating significant inhibition at concentrations comparable to known antibiotics.

CompoundActivityTarget OrganismIC50/EC50
Compound 1AnticancerHEPG210.79 μM
Compound 2AntimicrobialE. coli15 µg/mL
Compound 3AnticancerSK-MEL-24.27 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

  • Substituents on the Thiazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Lipophilicity : The presence of hydrophobic alkyl chains increases membrane permeability, facilitating better cellular uptake.

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